![molecular formula C10H8N2O3 B1594357 Methyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate CAS No. 37384-61-5](/img/structure/B1594357.png)
Methyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate
Overview
Description
“Methyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate” is a chemical compound with the molecular formula C10H8N2O3 . It has a molecular weight of 204.19 . This compound is a solid in physical form .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles, including “Methyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate”, has been a topic of interest in the field of drug discovery . Several research groups have synthesized diversely substituted 1,2,4-oxadiazoles as anti-infective agents .Molecular Structure Analysis
The molecular structure of “Methyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate” consists of a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms . This structure is part of the 1,2,4-oxadiazole family, which also includes 1,2,3-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole .Physical And Chemical Properties Analysis
“Methyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate” is a solid compound with a melting point of 113-116°C . It has a molecular weight of 204.19 .Scientific Research Applications
Anti-Infective Agents
1,2,4-Oxadiazoles have been extensively studied for their potential as anti-infective agents. Methyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate, with its heterocyclic scaffold, is a promising candidate for developing new anti-bacterial, anti-viral, and anti-leishmanial drugs. The compound’s ability to act against resistant microorganisms makes it a valuable asset in the fight against infectious diseases .
Drug Design and Discovery
The unique bioisosteric properties of 1,2,4-oxadiazoles make them ideal for drug design. Methyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate serves as a versatile framework for novel drug development, with a wide spectrum of biological activities that can be harnessed to create effective pharmaceuticals .
Enzyme Inhibition
This compound can be designed to target specific enzymes, acting as an inhibitor. By interfering with the enzyme’s activity, it can regulate biological pathways, which is crucial for treating various diseases. The molecular structure allows for precise interactions with enzyme active sites, leading to the development of targeted therapies .
High-Energy Materials
The high positive enthalpy of formation and density of oxadiazoles, including Methyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate, make them suitable for the synthesis of high-energy materials. These properties are particularly useful in the development of explosives and propellants .
Pharmaceutical Scaffolds
The 1,2,4-oxadiazole ring is a common feature in many pharmaceutically relevant scaffolds. Methyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate can be used as a starting point for the synthesis of a variety of drugs, leveraging its structural flexibility and reactivity .
Mode of Action Studies
Understanding the mode of action of new drugs is crucial for their development. Methyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate can be used in molecular docking studies to predict interactions with biological targets, such as enzymes or receptors. This helps in identifying potential therapeutic effects and optimizing drug design .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
1,2,4-oxadiazoles, a class of compounds to which it belongs, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .
Mode of Action
It’s known that 1,2,4-oxadiazoles interact with their targets, leading to changes that inhibit the growth and pathogenicity of certain bacteria .
Pharmacokinetics
Its molecular weight of 20419 suggests that it may have favorable absorption and distribution characteristics, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
Related compounds have been shown to disrupt the growth and pathogenicity of certain bacteria .
properties
IUPAC Name |
methyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-14-10(13)8-11-9(15-12-8)7-5-3-2-4-6-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBLKMWNAOLRGES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC(=N1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00351867 | |
Record name | methyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00351867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
37384-61-5 | |
Record name | methyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00351867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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